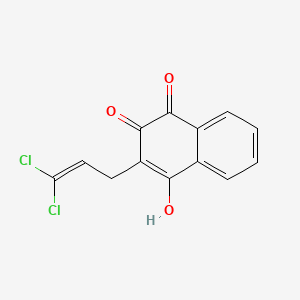
Dichloroallyl lawsone
概要
説明
ジクロロアリールローソンは、ヘナ植物(ヘンナ)に自然に存在するナフトキノンであるローソンの誘導体です。ローソンは、赤橙色の染料特性で知られており、伝統的にボディーアートやヘアダイに使用されてきました。
2. 製法
合成ルートと反応条件: ジクロロアリールローソンの合成は、一般的にローソンの塩素化に続いてアリル化を行うことで行われます。このプロセスは、ローソンと塩素ガスをクロロホルムまたは四塩化炭素などの適切な溶媒の存在下で反応させて、分子に塩素原子を導入することから始まります。 続いて、塩基性条件下でアリルクロリドと反応させると、ジクロロアリールローソンが生成されます .
工業生産方法: ジクロロアリールローソンの工業生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスでは、反応条件を厳密に管理して、高収率と高純度を確保する必要があります。 連続フロー反応器と自動化システムの使用は、生産の一貫性と効率を維持するのに役立ちます .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dichlorallyl lawsone typically involves the chlorination of lawsone followed by allylation. The process begins with the reaction of lawsone with chlorine gas in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, to introduce chlorine atoms into the molecule. This is followed by the reaction with allyl chloride under basic conditions to form dichlorallyl lawsone .
Industrial Production Methods: Industrial production of dichlorallyl lawsone follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
化学反応の分析
反応の種類: ジクロロアリールローソンは、次のものを含むさまざまな化学反応を起こします。
酸化: キノン誘導体に変換することができます。
還元: 還元反応は、それをヒドロキノン誘導体に変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
主な生成物:
4. 科学研究における用途
化学: 複雑な有機分子や材料の合成のための前駆体として役立ちます。
生物学: 抗菌性および抗がん性について研究されています。
医学: 研究により、がん細胞のアポトーシスを誘導する能力があるため、抗がん剤としての可能性が示されています。
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and materials.
Biology: It has been studied for its antimicrobial and anticancer properties.
Medicine: Research has shown its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of dyes, pigments, and photoinitiators for polymerization reactions.
作用機序
ジクロロアリールローソンの作用機序には、レドックスサイクルによる活性酸素種(ROS)の生成が含まれます。これは、細胞に酸化ストレスを引き起こし、がん細胞のアポトーシスを誘導する可能性があります。 さらに、ミトコンドリアの電子伝達を阻害し、ミトコンドリアの機能不全と細胞死を引き起こす可能性があります .
類似化合物:
ローソン: 染料特性と生物活性で知られる親化合物。
ラパコール: 抗がん性と抗菌性を持つもう1つのナフトキノン。
ジュグロン: クルミの木に含まれるナフトキノンで、除草剤と抗菌活性で知られています。
プラムバギン: 抗がん性と抗菌性が強いナフトキノン.
独自性: ジクロロアリールローソンは、反応性が高く、合成化学や医薬品用途での可能性があるため、際立っています。 ジクロロ基とアリル基は、さらなる化学修飾のための独自の部位を提供するため、さまざまな用途で汎用性の高い化合物になります .
類似化合物との比較
Lawsone: The parent compound, known for its dye properties and biological activities.
Lapachol: Another naphthoquinone with anticancer and antimicrobial properties.
Juglone: A naphthoquinone found in walnut trees, known for its herbicidal and antimicrobial activities.
Plumbagin: A naphthoquinone with significant anticancer and antimicrobial properties.
Uniqueness: Dichlorallyl lawsone stands out due to its enhanced reactivity and potential for use in synthetic chemistry and medicinal applications. Its dichloro and allyl groups provide unique sites for further chemical modifications, making it a versatile compound for various applications .
特性
IUPAC Name |
3-(3,3-dichloroprop-2-enyl)-4-hydroxynaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O3/c14-10(15)6-5-9-11(16)7-3-1-2-4-8(7)12(17)13(9)18/h1-4,6,16H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQZLQISFLBSGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)CC=C(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60877371 | |
| Record name | 2-OH NAPHTHOQUINONE,3(33DICLALLYL) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60877371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36417-16-0 | |
| Record name | Dichloroallyl lawsone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036417160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlorolapachol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126771 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-OH NAPHTHOQUINONE,3(33DICLALLYL) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60877371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DICHLOROALLYL LAWSONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE2BI297KA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


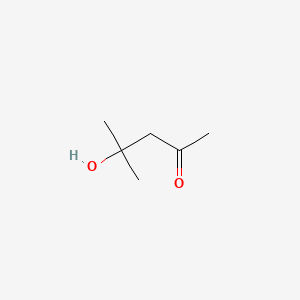
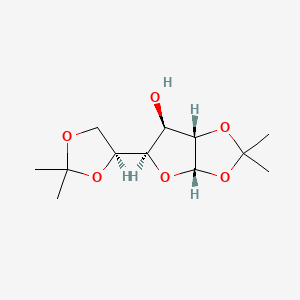
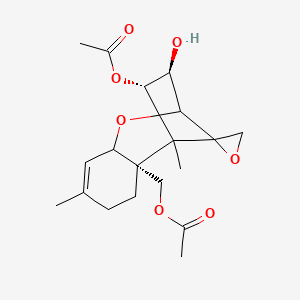

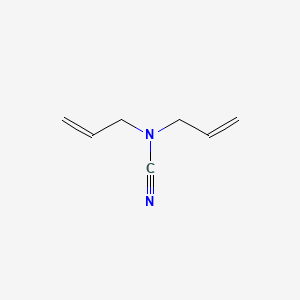

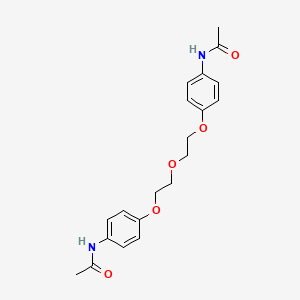

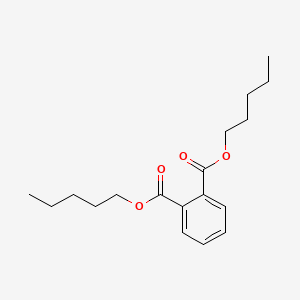

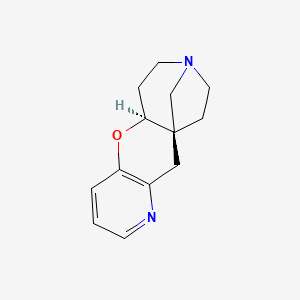
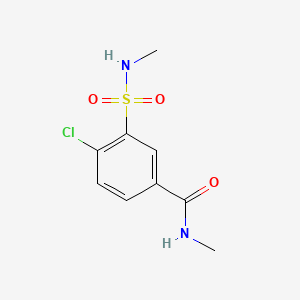
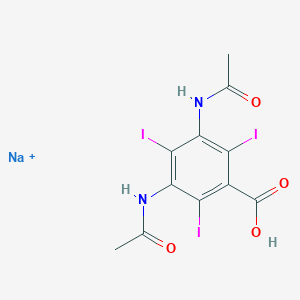
![6-Methyl-2(propane-1-sulfonyl)-2H-thieno[3,2-D][1,2,3]diazaborinin-1-OL](/img/structure/B1670401.png)
